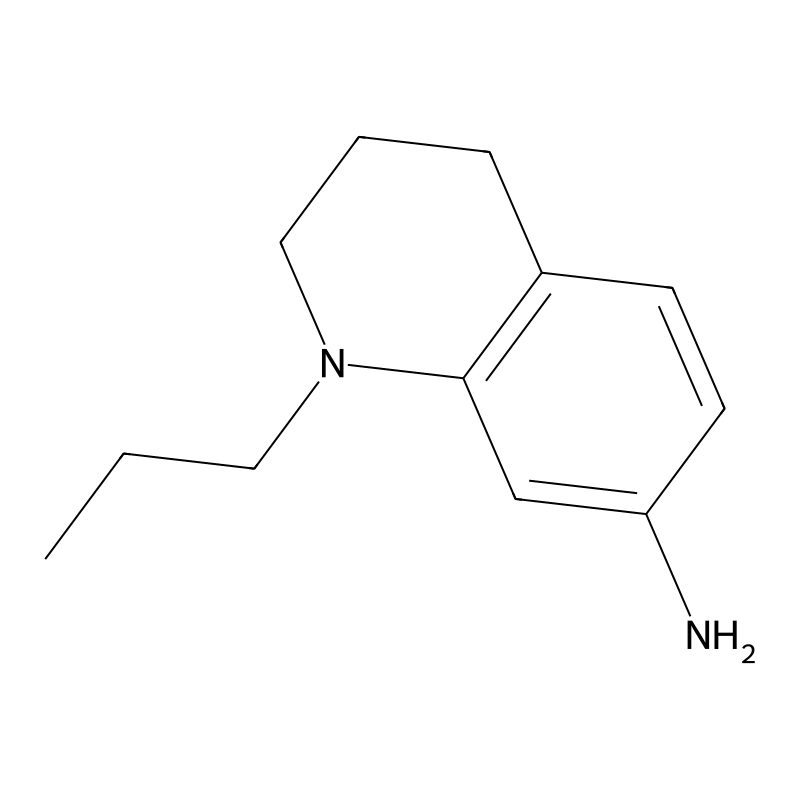

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetrahydroquinolines, the class of compounds to which 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine belongs, are important in various fields of scientific research. For example, they are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

In synthetic chemistry, tetrahydroquinolines can be synthesized through various methods. One such method involves the addition of chloroacetaldehyde to 4-hydroxy-2(1H)-quinolinone derivatives in the presence of aqueous potassium carbonate, which mainly yields 3’-hydroxy-furo[3,2-c]quinolin-4(5H)-ones .

Synthesis of Tetrahydroquinolines

Tetrahydroquinolines, the class of compounds to which 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine belongs, can be synthesized using various methods. One such method involves the addition of chloroacetaldehyde to 4-hydroxy-2(1H)-quinolinone derivatives in the presence of aqueous potassium carbonate .

Domino Reactions

Gas Chromatography

Gas chromatography might be used in the analysis of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine .

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula and a CAS number of 1049677-37-3. It belongs to the class of tetrahydroquinolines, which are bicyclic compounds containing a quinoline skeleton with four hydrogenated carbon atoms. This compound features a propyl group attached to the nitrogen atom at position one and an amine group at position seven of the tetrahydroquinoline structure. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.

- Oxidation: The compound may be oxidized to form N-oxides or other derivatives depending on the reaction conditions.

- Alkylation: The amine group can participate in alkylation reactions, allowing for the introduction of different alkyl groups.

- Acylation: The amine can also react with acyl chlorides or anhydrides to form amides.

These reactions are significant for modifying the compound’s properties and enhancing its biological activity.

Research indicates that 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine exhibits various biological activities. Compounds of this class have been studied for their potential as:

- Antidepressants: Some tetrahydroquinolines have shown promise in modulating neurotransmitter systems.

- Antitumor agents: There is ongoing research into their efficacy against different cancer cell lines.

- Neuroprotective effects: Compounds similar to this have been investigated for neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The synthesis of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several methods:

- Hydrogenation of Quinoline Derivatives: Starting from quinoline derivatives, catalytic hydrogenation can yield tetrahydroquinolines.

- Cyclization Reactions: The reaction of appropriate precursors such as amino ketones with aldehydes can lead to the formation of the tetrahydroquinoline framework followed by reduction steps to yield the final product.

- Two-Step Synthesis Protocols: Recent methodologies involve a two-step synthesis that includes hydroaminoalkylation followed by cyclization to form the desired compound .

The applications of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine are primarily in the pharmaceutical field:

- Drug Development: Its structural properties make it a candidate for developing new therapeutic agents targeting central nervous system disorders.

- Chemical Probes: It can serve as a chemical probe in biological studies to understand receptor interactions and mechanisms.

Interaction studies involving 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine focus on its binding affinity with various receptors and enzymes. Preliminary studies suggest potential interactions with:

- Serotonin Receptors: Indicating possible antidepressant effects.

- Dopamine Receptors: Suggesting implications in neuropharmacology.

Further research is needed to elucidate these interactions fully and their pharmacological relevance.

Several compounds share structural similarities with 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methyl-1,2,3,4-tetrahydroquinolin | Tetrahydroquinoline | Methyl substitution enhances lipophilicity |

| 6-Aminoquinoline | Quinoline | Exhibits antibacterial properties |

| 7-Amino-5-methyl-tetrahydroquinoline | Tetrahydroquinoline | Potentially more active against cancer cells |

| 1-Ethyl-1,2,3,4-tetrahydroquinolin | Tetrahydroquinoline | Ethyl group may alter pharmacokinetics |

The uniqueness of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine lies in its specific propyl substitution at position one and its amine functionality at position seven. This configuration may influence its biological activity differently compared to other similar compounds.

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine belongs to the broader classification of nitrogen-containing heterocyclic compounds, specifically within the tetrahydroquinoline subfamily. The compound's structure consists of a quinoline ring system that has undergone partial hydrogenation at positions 1, 2, 3, and 4, resulting in a saturated cyclohexane-like ring fused to a pyridine moiety. The propyl substituent is attached to the nitrogen atom at position 1, while an amino group occupies position 7 of the aromatic ring.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound being designated as 1-propyl-3,4-dihydro-2H-quinolin-7-amine in alternative naming conventions. This structural arrangement places the compound within the category of substituted tetrahydroquinolines, which are characterized by their semi-hydrogenated derivative relationship to the parent quinoline structure. The molecular architecture exhibits both aliphatic and aromatic characteristics, with the saturated tetrahydro portion providing conformational flexibility while the aromatic ring maintains planar geometry and electronic delocalization.

| Property | Value | Reference |

|---|---|---|

| Chemical Registry Number | 1049677-37-3 | |

| Molecular Formula | C₁₂H₁₈N₂ | |

| Molecular Weight | 190.29 g/mol | |

| Physical State | Liquid | |

| Chemical Class | Tetrahydroquinoline derivative |

The compound demonstrates the characteristic properties of tetrahydroquinolines, which are known for their stability under standard laboratory conditions and their ability to participate in various chemical transformations. The presence of both the amino functional group and the nitrogen-containing heterocyclic framework provides multiple sites for chemical modification and derivatization, making this compound particularly valuable as a synthetic intermediate.

Historical Context in Tetrahydroquinoline Research

The development of tetrahydroquinoline chemistry has experienced significant progress since the mid-2010s, with researchers focusing extensively on synthetic methodologies and biological applications of these heterocyclic systems. Tetrahydroquinoline itself, as the parent compound of this chemical family, was historically recognized as a semi-hydrogenated derivative of quinoline, appearing as a colorless oil under standard conditions. The systematic study of substituted tetrahydroquinolines gained momentum as researchers recognized their potential in medicinal chemistry applications.

Historical synthesis approaches to tetrahydroquinolines primarily involved the hydrogenation of corresponding quinoline derivatives using heterogeneous catalysts. This traditional methodology established the foundation for understanding the relationship between quinoline and tetrahydroquinoline structures, leading to the development of more sophisticated synthetic strategies. The reversible nature of the hydrogenation process also led to investigations of tetrahydroquinoline derivatives as hydrogen-donor solvents in coal liquefaction processes, demonstrating the versatility of these compounds beyond pharmaceutical applications.

The emergence of homogeneous catalytic systems represented a significant advancement in tetrahydroquinoline synthesis, particularly in achieving asymmetric hydrogenation reactions. These developments provided researchers with tools to access specific stereoisomers of tetrahydroquinoline derivatives, expanding the scope of structure-activity relationship studies. Alternative synthetic routes, including preparations from 1-indanone derivatives, further diversified the available methodologies for accessing tetrahydroquinoline scaffolds.

Research progress in the period from 2010 to 2018 demonstrated remarkable advances in tetrahydroquinoline chemistry, with emphasis on developing new synthetic methodologies that could access diverse substitution patterns. This historical context provided the foundation for the current understanding of compounds like 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine, which represents a specific example of the structural diversity achievable within this chemical class.

Position within Nitrogen-Containing Heterocyclic Compounds

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine occupies a distinctive position within the broader classification of nitrogen-containing heterocyclic compounds, which represent one of the most important classes of organic molecules in both natural and synthetic contexts. Heterocyclic compounds are characterized by their cyclic structure containing at least one heteroatom other than carbon, with nitrogen, oxygen, and sulfur being the most common heteroatoms encountered. Within this extensive family, nitrogen-containing heterocycles hold particular significance due to their widespread occurrence in natural products and their essential role in biological systems.

The classification of heterocyclic compounds typically divides them into saturated and unsaturated categories, with further subdivision based on ring size and electronic structure. Tetrahydroquinolines, including 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine, represent a unique hybrid category that combines both saturated and unsaturated structural elements within a single molecular framework. The partially saturated nature of the tetrahydroquinoline ring system places these compounds in an intermediate position between fully aromatic quinolines and completely saturated cyclic amines.

Among the various nitrogen-containing heterocyclic systems, tetrahydroquinolines share structural relationships with several important compound classes. The quinoline portion of the molecule connects these compounds to the broader family of benzo-fused heterocycles, which includes quinoline, isoquinoline, and their various substituted derivatives. The saturated portion of the tetrahydroquinoline ring system relates these compounds to cyclic amines and aliphatic heterocyclic compounds, providing a bridge between aromatic and aliphatic nitrogen chemistry.

| Heterocyclic Class | Ring System | Saturation Level | Relationship to Target Compound |

|---|---|---|---|

| Quinoline | Bicyclic aromatic | Fully unsaturated | Parent aromatic system |

| Tetrahydroquinoline | Bicyclic mixed | Partially saturated | Direct structural class |

| Piperidine | Monocyclic aliphatic | Fully saturated | Saturated ring analog |

| Pyridine | Monocyclic aromatic | Fully unsaturated | Aromatic ring component |

The position of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine within nitrogen heterocyclic chemistry is further defined by its specific substitution pattern, which introduces both electronic and steric effects that influence the compound's chemical behavior and potential applications.

Significance in Synthetic Organic Chemistry

The significance of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine in synthetic organic chemistry extends beyond its individual chemical properties to encompass its role as a representative member of an important class of synthetic intermediates and bioactive compounds. Tetrahydroquinoline derivatives have gained recognition as privileged structural motifs that widely exist in biologically active natural products and pharmaceutical compounds. This recognition has driven extensive research into synthetic methodologies for accessing diverse tetrahydroquinoline derivatives with high efficiency and selectivity.

Recent advances in tetrahydroquinoline synthesis have demonstrated the development of highly diastereoselective approaches for constructing these heterocyclic frameworks. Modern synthetic strategies have focused on developing mild reaction conditions that offer straightforward routes to various substituted tetrahydroquinolines with high yields, excellent stereoselectivities, and broad functional group tolerance. These methodological advances have particular relevance for compounds like 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine, which require precise control over substitution patterns and stereochemistry.

Electrochemical synthetic approaches have emerged as particularly significant methodologies for tetrahydroquinoline synthesis, offering environmentally friendly alternatives to traditional chemical reduction methods. These electrochemical strategies enable the selective synthesis of tetrahydroquinoline derivatives at room temperature through processes such as hydrocyanomethylation of quinoline skeletons. The development of such methods demonstrates the ongoing evolution of synthetic strategies that prioritize efficiency, selectivity, and environmental sustainability.

The synthetic importance of tetrahydroquinoline derivatives is further emphasized by their widespread applications in drug research and development, where they serve as valuable scaffolds for pharmaceutical design. The structural versatility of these compounds allows for extensive modification through various chemical transformations, enabling the systematic exploration of structure-activity relationships in medicinal chemistry programs. The presence of multiple functional groups in compounds like 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine provides numerous opportunities for chemical derivatization and optimization of biological activity.

Molecular Structure and Configuration

1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine represents a bicyclic heterocyclic compound characterized by a partially saturated quinoline framework with specific substitution patterns [1]. The molecular structure consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring, with an amino group positioned at the 7-position and a propyl chain attached to the nitrogen atom at position 1 [1] [2].

The molecular formula of this compound is C₁₂H₁₈N₂, corresponding to a molecular weight of 190.28 g/mol [1] [2]. The compound features a tetrahydroquinoline core structure where the pyridine portion of the quinoline ring system has been reduced, resulting in a 1,2,3,4-tetrahydroquinoline scaffold [3]. The propyl substituent at the nitrogen atom introduces additional conformational flexibility and influences the overall three-dimensional structure of the molecule [4].

The structural configuration exhibits a half-chair conformation for the saturated six-membered ring, which is characteristic of tetrahydroquinoline derivatives [5] [6]. The bond-angle sum at the nitrogen atom in related tetrahydroquinoline compounds ranges from 347.9° to 354.6°, indicating pyramidal geometry around the nitrogen center [5] [7] [8].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂ [1] |

| Molecular Weight | 190.28 g/mol [1] |

| CAS Number | 1049677-37-3 [1] |

| Ring System | Bicyclic [3] |

| Substitution Pattern | 1-Propyl, 7-amino [1] |

Physical Properties and Characterization

The physical properties of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine have been characterized through computational and experimental methods [1]. The compound exists as a liquid at room temperature, which is consistent with the physical state observed for similar tetrahydroquinoline derivatives [4].

Key computational chemistry data reveals a topological polar surface area of 29.26 Ų and a calculated partition coefficient (LogP) of 2.4314, indicating moderate lipophilicity [1]. The compound possesses two hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds contributing to its conformational flexibility [1].

Related tetrahydroquinoline compounds exhibit density values ranging from 1.0 to 1.1 g/cm³ [9] [10]. The parent 1,2,3,4-tetrahydroquinoline demonstrates a boiling point of 250.8°C at 760 mmHg and a melting point range of 9-14°C [10]. These values provide reference points for estimating the physical properties of the 1-propyl-7-amino derivative.

| Physical Property | Value | Method |

|---|---|---|

| Physical State | Liquid [4] | Experimental |

| Topological Polar Surface Area | 29.26 Ų [1] | Computational |

| LogP | 2.4314 [1] | Computational |

| Hydrogen Bond Acceptors | 2 [1] | Computational |

| Hydrogen Bond Donors | 1 [1] | Computational |

| Rotatable Bonds | 2 [1] | Computational |

The solubility characteristics of tetrahydroquinoline derivatives typically show limited water solubility, with values less than 1 g/L at 20°C for the parent compound [10]. This hydrophobic nature is enhanced by the propyl substituent, which increases the overall lipophilic character of the molecule [1].

Spectroscopic Profile

The spectroscopic characterization of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine can be understood through analysis of related tetrahydroquinoline derivatives and established spectroscopic patterns for similar compounds [11] [12].

Mass spectrometry fragmentation patterns for tetrahydroquinolines are characterized by specific fragment ions [11] [12]. The mass spectra typically exhibit fragment ions at molecular ion minus 1 (M-1), molecular ion minus 15 (M-15), and molecular ion minus 16 (M-16) [11] [12]. For substituted tetrahydroquinolines, the presence of alkyl substituents leads to characteristic fragmentation patterns, with propyl-substituted derivatives showing loss of propyl fragments [11].

Nuclear magnetic resonance spectroscopy provides detailed structural information for tetrahydroquinoline derivatives [13] [14]. Proton nuclear magnetic resonance spectra of quinoline compounds demonstrate concentration-dependent chemical shift changes due to intermolecular interactions [14]. The aromatic protons in tetrahydroquinoline derivatives typically appear in the range of 6.5-7.5 parts per million [13].

For 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine, the expected spectroscopic signatures include:

| Spectroscopic Technique | Characteristic Features |

|---|---|

| Mass Spectrometry | Molecular ion at m/z 190, fragments at M-15, M-1 [11] [12] |

| ¹H Nuclear Magnetic Resonance | Aromatic protons: 6.5-7.5 ppm, propyl chain: 0.9-2.8 ppm [13] |

| Infrared Spectroscopy | N-H stretch: 3300-3500 cm⁻¹, aromatic C-H: 3000-3100 cm⁻¹ [15] |

Infrared spectroscopy of amine-containing compounds reveals characteristic absorption bands for N-H stretching vibrations in the range of 3300-3500 cm⁻¹ [15]. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches occur at lower frequencies [15].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine [4]. This nomenclature clearly indicates the position of the propyl substituent at nitrogen atom 1 and the amino group at carbon 7 of the tetrahydroquinoline ring system [4].

Alternative chemical identifiers and designations include multiple database-specific nomenclature systems [1] [2]. The compound is also referenced as 7-Quinolinamine,1,2,3,4-tetrahydro-1-propyl-, reflecting an alternative systematic naming approach [1].

The Simplified Molecular Input Line Entry System representation is recorded as NC1=CC2=C(C=C1)CCCN2CCC, providing a linear notation for the molecular structure [1]. The International Chemical Identifier string is documented as InChI=1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 [4].

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine [4] |

| Alternative Systematic Name | 7-Quinolinamine,1,2,3,4-tetrahydro-1-propyl- [1] |

| Simplified Molecular Input Line Entry System | NC1=CC2=C(C=C1)CCCN2CCC [1] |

| International Chemical Identifier | InChI=1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 [4] |

| International Chemical Identifier Key | ZUKBSPMQIOFWIC-UHFFFAOYSA-N [4] |

The Chemical Abstracts Service registry number 1049677-37-3 serves as a unique identifier for this compound in chemical databases [1] [2]. The Molecular Design Limited number MFCD11053458 provides additional database reference information [1] [2].

Structural Comparison with Related Tetrahydroquinoline Derivatives

The structural analysis of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine can be enhanced through comparison with related tetrahydroquinoline derivatives, revealing important structure-activity relationships and synthetic accessibility patterns [16] [17] [18].

Comparison with the unsubstituted 1,2,3,4-tetrahydroquinolin-7-amine demonstrates the influence of the propyl substituent [3]. The parent compound, with molecular formula C₉H₁₂N₂ and molecular weight 148.20 g/mol, lacks the additional alkyl chain, resulting in different physicochemical properties [3]. The introduction of the propyl group increases the molecular weight by 42 g/mol and enhances lipophilicity [1] [3].

Related derivatives include 1,2,3,4-tetrahydroquinolin-6-amine, which features the amino group at position 6 rather than position 7 [19]. This positional isomer exhibits similar molecular weight (148.20 g/mol) but different physical properties, including a boiling point of 339.1°C at 760 mmHg and a density of 1.101 g/cm³ [19].

The 5,6,7,8-tetrahydroquinoline isomer represents an alternative saturation pattern where the benzene ring is reduced instead of the pyridine ring [9]. This compound shows distinct fragmentation patterns in mass spectrometry, with an additional peak at molecular ion minus 28, distinguishing it from 1,2,3,4-tetrahydroquinoline derivatives [11].

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine | C₁₂H₁₈N₂ [1] | 190.28 g/mol [1] | 1-Propyl, 7-amino |

| 1,2,3,4-Tetrahydroquinolin-7-amine | C₉H₁₂N₂ [3] | 148.20 g/mol [3] | 7-amino |

| 1,2,3,4-Tetrahydroquinolin-6-amine | C₉H₁₂N₂ [19] | 148.20 g/mol [19] | 6-amino |

| 5,6,7,8-Tetrahydroquinoline | C₉H₁₁N [20] | 133.19 g/mol [20] | No amino substitution |

Advanced tetrahydroquinoline derivatives incorporating additional functional groups demonstrate the versatility of this scaffold in medicinal chemistry applications [17] [18]. Compounds such as N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been developed as tubulin polymerization inhibitors, showing the potential for biological activity modulation through structural modifications [17].

The conformational characteristics of tetrahydroquinoline derivatives consistently show half-chair conformations for the saturated ring system [5] [6] [8]. Crystal structure analyses of related compounds reveal bond-angle sums at nitrogen atoms ranging from 347.9° to 354.6°, indicating the influence of substituents on molecular geometry [5] [7] [8].

Retrosynthetic Analysis Approaches

The retrosynthetic analysis of 1-propyl-1,2,3,4-tetrahydroquinolin-7-amine reveals multiple strategic disconnections that can guide synthetic planning. The compound contains three key structural elements requiring consideration: the tetrahydroquinoline core, the propyl group at the nitrogen position, and the amino functionality at the 7-position [1] [2].

The primary retrosynthetic disconnection involves the formation of the tetrahydroquinoline ring system, which can be approached through several classical methods. The most direct approach considers the reduction of the corresponding quinoline derivative, while alternative strategies involve the construction of the heterocyclic ring through cycloaddition reactions or condensation processes [3] [4].

A second major disconnection focuses on the introduction of the propyl group at the nitrogen atom. This can be achieved through direct alkylation of the tetrahydroquinoline precursor or through reductive amination approaches using propyl aldehydes or ketones [5] [6]. The timing of this alkylation step is crucial, as it can be performed either before or after the construction of the tetrahydroquinoline ring system.

The third strategic consideration involves the introduction of the amino group at the 7-position. This functionalization can be accomplished through various methods including nitration followed by reduction, halogenation followed by amination, or through direct C-H activation approaches [7] [8] [9].

Classical Synthesis Routes for Tetrahydroquinolines

The classical synthesis of tetrahydroquinolines has been dominated by several well-established methodologies that have been extensively studied and optimized over decades [10] [11].

The Skraup synthesis represents one of the earliest and most fundamental approaches to quinoline construction. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The process generates an intermediate quinoline, which can subsequently be reduced to the corresponding tetrahydroquinoline [10] [12] [13]. However, the Skraup reaction suffers from several limitations including harsh reaction conditions, violent exothermic behavior, and poor regioselectivity when meta-substituted anilines are employed.

The Doebner-von Miller synthesis offers a related approach utilizing aniline derivatives and α,β-unsaturated aldehydes or ketones. This method provides improved control over the substitution pattern compared to the Skraup synthesis and has been successfully applied to the preparation of various tetrahydroquinoline derivatives [14] [15]. Recent modifications have focused on improving the safety profile and reducing the harsh reaction conditions traditionally associated with this transformation.

The Pictet-Spengler reaction provides an alternative classical route that is particularly valuable for the construction of tetrahydroisoquinoline and related structures. This biomimetic approach involves the acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones, followed by cyclization [16] [17] [18] [19]. The reaction can be performed under relatively mild conditions and has been successfully adapted for microwave-assisted synthesis to improve reaction rates and yields.

| Method | Key Reagents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Skraup-Doebner-von Miller | Aniline, glycerol, H₂SO₄, oxidizing agent | 40-80% | Classical method, well-established | Harsh conditions, regioselectivity issues |

| Povarov Reaction | Aniline, aldehyde, alkene, Lewis acid | 60-95% | Multicomponent, high atom economy | Limited enantioselective variants |

| Pictet-Spengler Reaction | β-Arylethylamine, aldehyde, acid catalyst | 70-90% | Biomimetic approach, mild conditions | Substrate scope limitations |

Contemporary Synthetic Strategies for 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine

Contemporary synthetic approaches to tetrahydroquinolines have benefited from significant advances in catalysis, green chemistry, and process optimization. These modern methodologies often provide superior selectivity, milder reaction conditions, and improved environmental profiles compared to classical methods [20] [21] [3].

The Povarov reaction has emerged as one of the most versatile and widely applied contemporary methods for tetrahydroquinoline synthesis. This multicomponent reaction involves the acid-catalyzed condensation of anilines, aldehydes, and electron-rich alkenes to form the tetrahydroquinoline core in a single step [1] [22] [23] [24]. The reaction proceeds through an aza-Diels-Alder mechanism and can be performed under mild conditions with various Lewis acid catalysts. Recent developments have focused on the development of asymmetric variants using chiral catalysts to provide enantioenriched products [25] [26] [27] [28].

Borrowing hydrogen methodologies represent another significant advancement in tetrahydroquinoline synthesis. These atom-economical processes utilize alcohols as alkylating agents, with the reaction proceeding through a sequential dehydrogenation-condensation-reduction sequence [20] [21] [29]. Manganese-based catalysts have shown particular promise for these transformations, offering an earth-abundant alternative to precious metal catalysts while maintaining high efficiency and selectivity.

Transition metal-catalyzed approaches have provided new opportunities for the selective functionalization of tetrahydroquinoline derivatives. Palladium-catalyzed C-H activation reactions have been particularly successful for the introduction of various functional groups at specific positions of the tetrahydroquinoline ring [8] [30] [31] [32]. These methods often employ directing groups to achieve high regioselectivity and can be performed under relatively mild conditions.

Electrochemical synthesis has emerged as a green alternative for tetrahydroquinoline preparation. These methods utilize electrical energy to drive the formation of the heterocyclic ring, often eliminating the need for stoichiometric oxidants or reductants [33] [34]. The electrochemical approach can be particularly attractive for large-scale synthesis due to its scalability and environmental advantages.

N-Propylation Techniques

The introduction of the propyl group at the nitrogen atom of tetrahydroquinoline derivatives can be accomplished through several complementary methodologies, each with distinct advantages and limitations [5] [6] [35].

Direct alkylation represents the most straightforward approach to N-propylation. This method typically involves the treatment of the tetrahydroquinoline substrate with propyl halides in the presence of a base. The reaction can be performed under mild conditions and generally provides good yields [36] [37]. However, the method may suffer from competing over-alkylation or elimination reactions, particularly when using secondary or tertiary alkyl halides.

Reductive amination offers an alternative approach that proceeds through the formation of an intermediate imine or iminium ion, followed by reduction. This method utilizes propyl aldehydes or ketones as the alkylating agents and typically employs reducing agents such as sodium borohydride or sodium cyanoborohydride [38] [39]. The reductive amination approach often provides excellent selectivity and can be performed under mild conditions, making it particularly attractive for sensitive substrates.

Borrowing hydrogen methodologies have been successfully applied to N-propylation reactions, utilizing propanol as the alkylating agent. These reactions proceed through a metal-catalyzed dehydrogenation-condensation-reduction sequence, with water as the only byproduct [5] [6]. The method offers excellent atom economy and can be performed using earth-abundant metal catalysts such as cobalt or nickel.

| Method | Reagents | Conditions | Selectivity |

|---|---|---|---|

| Direct N-Alkylation | Propyl halide, base | Base, solvent, heat | Good |

| Reductive Amination | Propyl aldehyde, reducing agent | NaBH₄ or NaCNBH₃ | Excellent |

| Borrowing Hydrogen | Propanol, catalyst | Ir/Ru catalyst, base | Good |

| Mitsunobu Reaction | Propanol, PPh₃, DEAD | PPh₃, DEAD, RT | Excellent |

Selective Functionalization at the 7-Position

The selective introduction of functional groups at the 7-position of tetrahydroquinoline derivatives represents a significant synthetic challenge due to the need to differentiate between multiple reactive sites on the aromatic ring [7] [8] [9].

Electrophilic aromatic substitution can be employed when the tetrahydroquinoline ring is sufficiently activated. This approach typically requires the use of electron-donating substituents to enhance the nucleophilicity of the aromatic ring. Nitration reactions can be performed using nitric acid or nitronium salts, followed by reduction to introduce the amino functionality [40] [41].

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of tetrahydroquinoline derivatives. Palladium-catalyzed reactions utilizing picolinamide directing groups have shown particular promise for the selective iodination of the 7-position [31]. These methods provide excellent regioselectivity and can be performed under mild conditions with good functional group tolerance.

Halogenation followed by substitution represents a reliable two-step approach for 7-position functionalization. The initial halogenation step can be performed using various electrophilic halogenating agents, followed by nucleophilic substitution or cross-coupling reactions to introduce the desired functionality [42] [43]. This approach provides excellent control over the substitution pattern and can accommodate a wide range of functional groups.

| Method | Substrate | Regioselectivity | Functional Group Tolerance |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Activated tetrahydroquinoline | Moderate | Limited |

| Friedel-Crafts Acylation | Tetrahydroquinoline, acyl chloride | Good | Good |

| Halogenation followed by Amination | Halogenated precursor | Excellent | Excellent |

| C-H Activation | Tetrahydroquinoline, directing group | Good | Good |

Stereoselective Synthesis Considerations

The stereoselective synthesis of tetrahydroquinoline derivatives has received considerable attention due to the importance of stereochemistry in determining biological activity [44] [45] [26] [46] [27].

Asymmetric catalysis has been successfully applied to tetrahydroquinoline synthesis, particularly through the development of enantioselective Povarov reactions. Chiral phosphoric acids have emerged as particularly effective catalysts for these transformations, providing excellent enantioselectivity and broad substrate scope [26] [27] [47]. The use of chiral bisoxazoline ligands with metal catalysts has also shown promise for asymmetric tetrahydroquinoline synthesis.

Stereoselective reduction of quinoline derivatives represents another important approach for the preparation of enantioenriched tetrahydroquinolines. Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts has been successfully applied to this transformation [48] [49]. The method typically provides excellent enantioselectivity and can be performed under mild conditions with high substrate tolerance.

Auxiliary-controlled reactions offer an alternative approach to stereoselective tetrahydroquinoline synthesis. The use of chiral auxiliaries attached to the substrate can provide high levels of stereoinduction in various cyclization reactions [44] [45]. While this approach requires additional steps for auxiliary attachment and removal, it can provide predictable stereochemical outcomes.

| Stereochemical Element | Control Method | Selectivity | Applications |

|---|---|---|---|

| C2 stereocenter | Chiral auxiliary, asymmetric catalysis | >95% ee with optimal catalysts | Pharmaceutical intermediates |

| C4 stereocenter | Enantioselective Povarov reaction | 90-99% ee with chiral catalysts | Natural product synthesis |

| N-stereocenter | Chiral amines, resolution | Moderate to good | Bioactive compounds |

Scale-up Challenges and Solutions

The scale-up of tetrahydroquinoline synthesis presents several unique challenges that must be addressed to enable practical industrial application [50] [51] [43].

Heat management represents one of the most significant challenges in scale-up operations. Many tetrahydroquinoline synthetic routes involve exothermic reactions that require careful temperature control to prevent thermal runaway [41] [52]. The implementation of continuous flow reactors and advanced heat exchange systems has proven effective in managing these thermal challenges while maintaining product quality and safety.

Catalyst recovery and recycling becomes increasingly important at larger scales due to cost considerations and environmental impact. The development of heterogeneous catalysts that can be easily separated and reused has been a focus of recent research efforts [34] [51]. Magnetic nanoparticle-supported catalysts have shown particular promise for these applications, allowing for easy separation using magnetic fields.

Solvent selection and recovery plays a crucial role in the economic viability of large-scale processes. The development of solvent-free or water-based reaction systems has been pursued to address these concerns [34] [51] [53]. When organic solvents are required, the implementation of efficient recovery and recycling systems becomes essential for economic and environmental reasons.

| Challenge | Issue | Solution |

|---|---|---|

| Heat management | Exothermic reactions, temperature control | Continuous flow reactors, heat exchangers |

| Catalyst loading | Expensive catalysts, recovery | Heterogeneous catalysts, recycling |

| Solvent recovery | Solvent costs, environmental impact | Solvent-free or water-based systems |

| Product isolation | Purification at scale | Crystallization, extraction optimization |

Green Chemistry Approaches to Synthesis

The application of green chemistry principles to tetrahydroquinoline synthesis has become increasingly important in response to environmental concerns and regulatory pressures [34] [51] [53].

Solvent-free reactions represent one of the most direct approaches to green synthesis. Several tetrahydroquinoline synthetic methods have been successfully adapted to solvent-free conditions, often with improved reaction rates and simplified workup procedures [50] [51]. The use of solid-supported catalysts and mechanochemical activation has enabled many of these transformations to proceed efficiently without organic solvents.

Water as a reaction medium has gained significant attention as an environmentally benign alternative to organic solvents. The development of water-compatible catalysts and reaction conditions has enabled several tetrahydroquinoline synthetic routes to be performed in aqueous media [34] [51] [24]. The use of surfactants and phase-transfer catalysts has been particularly effective in facilitating these transformations.

Biocatalytic approaches offer the potential for highly selective and environmentally friendly tetrahydroquinoline synthesis. Enzyme-catalyzed reactions have been successfully applied to various steps in tetrahydroquinoline synthesis, including asymmetric reduction and selective functionalization [54] [4]. The development of engineered enzymes with improved stability and substrate scope continues to expand the applicability of these methods.

Photocatalytic methods have emerged as an attractive green alternative for tetrahydroquinoline synthesis. These methods utilize visible light to drive chemical transformations, often eliminating the need for harsh reagents or high temperatures [34]. The development of stable and efficient photocatalysts has enabled the application of these methods to various synthetic transformations.

| Approach | Key Features | Examples | Advantages |

|---|---|---|---|

| Solvent-free reactions | No organic solvents, reduced waste | Povarov reaction with solid catalysts | Atom economy, easy workup |

| Water as solvent | Environmentally benign medium | Calix [55]arene-catalyzed reactions | Non-toxic, abundant solvent |

| Ionic liquid catalysis | Recyclable catalysts, mild conditions | N-methylpyrrolidonium phosphate | Catalyst recovery, selectivity |

| Photocatalysis | Visible light activation, mild conditions | COF-catalyzed cyclization | Mild conditions, functional group tolerance |